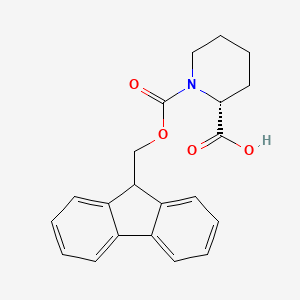

(R)-N-Fmoc-piperidine-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLAZLINARHOTG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314811 | |

| Record name | D-Fmoc-pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101555-63-9, 105751-19-7 | |

| Record name | D-Fmoc-pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fmoc-pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (R)-N-Fmoc-piperidine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-D-pipecolic acid, is a chiral, non-proteinogenic amino acid derivative widely utilized as a building block in peptide synthesis. Its rigid piperidine ring structure imparts conformational constraints on peptide backbones, making it a valuable tool for designing peptidomimetics, modulating biological activity, and enhancing metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in peptide synthesis.

Physicochemical Properties

(R)-N-Fmoc-piperidine-2-carboxylic acid is typically supplied as a white to off-white powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| CAS Number | 101555-63-9 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 154-158 °C | [1] |

| Assay | ≥97% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | Fmoc-D-pipecolic acid | [1] |

| InChI Key | CKLAZLINARHOTG-LJQANCHMSA-N | [1] |

| SMILES String | OC(=O)[C@H]1CCCCN1C(=O)OCC2c3ccccc3-c4ccccc24 | [1] |

Structural Formula

The structural formula of (R)-N-Fmoc-piperidine-2-carboxylic acid is characterized by a piperidine ring with a carboxylic acid functional group at the 2-position, where the stereocenter has an (R) configuration. The nitrogen atom of the piperidine ring is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: 2D Structural representation of (R)-N-Fmoc-piperidine-2-carboxylic acid.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals corresponding to the protons of the piperidine ring (typically in the 1.5-3.5 ppm range), a signal for the alpha-proton adjacent to the carboxyl group, and characteristic signals for the Fmoc protecting group (in the aromatic region, ~7.2-7.8 ppm, and the aliphatic protons of the fluorenyl group). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | A signal for the carboxylic carbon (~170-185 ppm), signals for the carbons of the piperidine ring, and distinct signals for the carbons of the Fmoc group. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710-1760 cm⁻¹), and a C=O stretch from the Fmoc carbamate group. |

| Mass Spectrometry | The molecular ion peak [M]+ should be observable. Common fragmentation patterns would include the loss of the Fmoc group, CO₂, and fragmentation of the piperidine ring. |

Synthesis Protocol

(R)-N-Fmoc-piperidine-2-carboxylic acid is typically synthesized from its corresponding unprotected amino acid, (R)-piperidine-2-carboxylic acid (D-pipecolic acid). A general experimental protocol for the Fmoc protection is as follows:

-

(R)-piperidine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and secondary amine.

-

The solution is cooled in an ice bath.

-

Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), dissolved in an organic solvent like dioxane or acetone, is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylic acid, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield pure (R)-N-Fmoc-piperidine-2-carboxylic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (R)-N-Fmoc-piperidine-2-carboxylic acid is in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is used to introduce a conformationally constrained residue into a peptide sequence.

General Workflow for SPPS

The following diagram illustrates the key steps in a typical SPPS cycle involving the coupling of an Fmoc-protected amino acid like (R)-N-Fmoc-piperidine-2-carboxylic acid.

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Experimental Protocol for Manual SPPS

This protocol is a representative example for the manual coupling of (R)-N-Fmoc-piperidine-2-carboxylic acid onto a resin with a free amine.

Materials:

-

Resin with a free N-terminal amine (e.g., Rink Amide resin)

-

(R)-N-Fmoc-piperidine-2-carboxylic acid

-

N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Reaction vessel with a frit

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-5 equivalents of (R)-N-Fmoc-piperidine-2-carboxylic acid and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF.

-

Add 3-5 equivalents of a coupling agent (e.g., DIC) to the amino acid solution.

-

If using HCTU or HATU, dissolve 3-5 equivalents of the amino acid and the coupling reagent in DMF, then add 6-10 equivalents of DIPEA.

-

Pre-activate the mixture for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

Conclusion

(R)-N-Fmoc-piperidine-2-carboxylic acid is a crucial building block for the synthesis of complex peptides and peptidomimetics. Its incorporation into peptide sequences allows for the introduction of conformational rigidity, which can lead to enhanced biological activity and stability. The well-established protocols for its use in Fmoc-based solid-phase peptide synthesis make it an accessible and valuable tool for researchers in drug discovery and peptide science. Careful adherence to the outlined protocols will ensure its successful integration into target peptide sequences.

References

An In-depth Technical Guide to (R)-N-Fmoc-piperidine-2-carboxylic acid

CAS Number: 101555-63-9

This technical guide provides a comprehensive overview of (R)-N-Fmoc-piperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in solid-phase peptide synthesis.

Physicochemical Properties

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as N-Fmoc-D-pipecolic acid, is a white to light yellow crystalline powder.[1] It serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | [3] |

| Molecular Weight | 351.40 g/mol | [3] |

| Melting Point | 154-158 °C | |

| Optical Rotation | +26° (c=1 in DMF) | [4] |

| Assay | ≥97% | |

| Storage Temperature | 2-8°C | |

| Appearance | White to light yellow crystal powder | [1] |

Spectroscopic Data

The structural integrity of (R)-N-Fmoc-piperidine-2-carboxylic acid is confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ = 1.28-1.53 (m, 2H), 1.69-1.82 (m, 3H), 2.19-2.37 (m, 1H), 3.15 (t, 1H, J = 13.2 Hz), 4.05-4.33 (m, 2H), 4.37-4.49 (m, 2H), 4.76- 5.05 (m, 1H), 7.28-7.41 (m, 4H), 7.55-7.62 (m, 2H), 1.77 (s, 2H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 20.72, 24.70, 26.55, 41.94, 47.25, 54.19, 67.86, 119.97, 125.08, 127.07, 127.68, 141.33, 143.89, 156.65, 177.36 |

| Mass Spectrometry (ESI) | m/z: 352.66 [M + H]⁺, calculated: 352.40 [M + H]⁺ |

Synthesis Protocol

The following is a general procedure for the synthesis of N-Fmoc-piperidine-2-carboxylic acid, which can be adapted for the (R)-enantiomer starting from (R)-piperidine-2-carboxylic acid.

Materials:

-

(R)-Piperidine-2-carboxylic acid

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

10% Sodium carbonate solution

-

Dioxane

-

Ethyl acetate

-

Concentrated hydrochloric acid

-

1N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Ether

-

Hexane

Procedure:

-

Dissolve (R)-piperidine-2-carboxylic acid in a 10% sodium carbonate solution and stir at room temperature.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution to the piperidine acid solution and stir the reaction mixture overnight.

-

Upon completion, add water and extract the aqueous layer with ethyl acetate to remove impurities.

-

Acidify the aqueous layer to a pH of 2 using concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic phases and wash sequentially with 1N HCl and brine.

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate in vacuo to obtain a colorless oily liquid.

-

Dissolve the oily liquid in ether and cool to induce precipitation of a fluffy white solid.

-

Wash the solid with hexane and dry to yield (R)-N-Fmoc-piperidine-2-carboxylic acid.

Caption: Synthetic workflow for (R)-N-Fmoc-piperidine-2-carboxylic acid.

Applications in Peptide Synthesis

(R)-N-Fmoc-piperidine-2-carboxylic acid is a valuable building block for Fmoc solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the nitrogen atom is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][6] This deprotection step exposes the secondary amine, which is then available for coupling with the next Fmoc-protected amino acid in the sequence.

The incorporation of this non-proteinogenic amino acid can introduce conformational constraints into a peptide backbone, which can be advantageous for modulating biological activity and metabolic stability.

References

- 1. FMOC-D-PIPECOLIC ACID | 101555-63-9 [chemicalbook.com]

- 2. (R)-N-Fmoc-piperidine-2-carboxylic acid | 101555-63-9 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 101555-63-9 Fmoc-D-Piperidine-2-carboxylic acid AKSci R598 [aksci.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Fmoc-D-Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-pipecolic acid, a key building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document outlines its fundamental properties, applications, and detailed experimental protocols.

Core Properties of Fmoc-D-Pipecolic Acid

Fmoc-D-pipecolic acid, systematically named (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid, is a derivative of D-pipecolic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This Fmoc group is instrumental in its primary application in solid-phase peptide synthesis (SPPS), where it reversibly protects the amino group of the pipecolic acid moiety.

Quantitative Data Summary

The key physicochemical properties of Fmoc-D-pipecolic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 351.4 g/mol | [1][2] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][2][3] |

| CAS Number | 101555-63-9, 105751-19-7 | [1][2][3][4][5] |

| Melting Point | 150-151 °C | [1] |

| Boiling Point | 561.6 °C at 760 mmHg | [1] |

| Density | 1.293 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1][6][7] |

Applications in Research and Development

Fmoc-D-pipecolic acid is a valuable reagent with diverse applications in several scientific domains:

-

Pharmaceutical Research : It is a crucial reactant in the solid-phase synthesis of agonists and antagonists for human protease-activated receptor 2 (PAR2).[1] PAR2 is implicated in physiological processes such as inflammation, pain, and blood clotting, making its modulators potential therapeutic agents for conditions like asthma and inflammatory bowel disease.[1]

-

Combinatorial Chemistry : The compound is utilized in the assembly of peptide and alkylglycine libraries, which are instrumental in screening for ligands for monoclonal antibodies, thereby aiding in the development of novel therapeutics.[1]

-

Analytical Chemistry : It serves as an analyte in the chromatographic enantiomer separation of carbamate-protected amino acids, a critical process in the analysis and purification of chiral compounds for the pharmaceutical industry.[1]

Experimental Protocols

This section provides detailed methodologies for key experimental procedures involving Fmoc-D-pipecolic acid.

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.

Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Methodology:

-

Resin Preparation : Start with a suitable resin (e.g., Wang or Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF) for 10-15 minutes.[8]

-

Fmoc Deprotection : To remove the Fmoc protecting group from the resin-bound amino acid, treat the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes.[9] This exposes the free amine for the next coupling step.

-

Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[9]

-

Amino Acid Activation and Coupling : Activate the incoming Fmoc-protected amino acid (such as Fmoc-D-pipecolic acid) using a coupling reagent (e.g., HBTU or DCC) in a suitable solvent.[8][9] Introduce this activated amino acid solution to the resin to form the peptide bond.

-

Final Washing : Wash the resin again with DMF to remove any unreacted reagents.[8]

-

Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection : After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.[9]

Synthesis of Fmoc-D-Pipecolic Acid

A general procedure for the synthesis of Fmoc-protected amino acids is described below.

Synthetic Pathway for Fmoc-D-Pipecolic Acid

Caption: Synthetic route for the preparation of Fmoc-D-pipecolic acid.

Methodology:

-

Dissolution : Dissolve D-pipecolic acid in a 10% aqueous solution of sodium carbonate.[4]

-

Addition of Fmoc Reagent : To this solution, add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) dissolved in dioxane.[4]

-

Reaction : Allow the mixture to stir overnight at room temperature to ensure the completion of the reaction.[4]

-

Work-up : After the reaction, add water and extract the aqueous layer with ethyl acetate to remove impurities.[4]

-

Acidification : Acidify the aqueous layer to a pH of 2 using a strong acid like concentrated hydrochloric acid.[4]

-

Extraction and Purification : Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the final product, Fmoc-D-pipecolic acid.[4]

Role in Modulating Signaling Pathways

As previously mentioned, Fmoc-D-pipecolic acid is a building block for synthesizing modulators of Protease-Activated Receptor 2 (PAR2).

Simplified PAR2 Signaling Cascade

Caption: Involvement of PAR2 modulators in a cellular signaling pathway.

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. PAR2 is expressed in various cell types and plays a significant role in inflammatory and nociceptive processes. By synthesizing specific agonists or antagonists using Fmoc-D-pipecolic acid, researchers can selectively activate or inhibit the PAR2 signaling pathway, allowing for the study of its downstream effects and the development of targeted therapies. The incorporation of the constrained pipecolic acid structure can influence the conformation and binding affinity of the resulting peptide ligands to the receptor.

References

- 1. Cas 105751-19-7,FMOC-D-PIPECOLIC ACID | lookchem [lookchem.com]

- 2. D-Fmoc-pipecolic acid | C21H21NO4 | CID 6958378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. FMOC-D-PIPECOLIC ACID | 101555-63-9 [chemicalbook.com]

- 5. (D)-N-FMOC-PIPECOLIC ACID | VSNCHEM [vsnchem.com]

- 6. (S)-1-Fmoc-哌啶-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (2R)-1-[(9H-芴-9-甲氧基)羰基]六羟基哌啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Technical Guide: Solubility of (R)-N-Fmoc-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, a derivative of pipecolic acid, is a valuable building block in peptide synthesis. Its solubility characteristics are crucial for efficient reaction setup, purification, and formulation development. This guide aims to provide a technical overview of its solubility, drawing parallels from analogous compounds and outlining a standardized methodology for its empirical determination.

Solubility Data of an Analogous Compound: Fmoc-L-Proline

Due to the absence of specific data for (R)-N-Fmoc-piperidine-2-carboxylic acid, the solubility of Fmoc-L-Proline, a closely related N-Fmoc protected cyclic amino acid, is presented below. This data can offer an initial approximation for solvent selection.

| Solvent | Molarity (M) | Concentration (mg/mL) | Temperature | Notes |

| Dimethyl sulfoxide (DMSO) | 0.133 | 45 | Room Temperature | Sonication is recommended to aid dissolution.[1] |

| Methanol | Soluble | Not specified | Not specified | |

| Water | Sparingly soluble | Not specified | Not specified | N-Fmoc protected amino acids are generally poorly soluble in water.[2] |

Note: Qualitative information suggests that Fmoc-protected amino acids generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[3][4]. However, actual solubility can vary based on the specific amino acid derivative and experimental conditions[5].

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound like (R)-N-Fmoc-piperidine-2-carboxylic acid.

Objective: To determine the saturation solubility of (R)-N-Fmoc-piperidine-2-carboxylic acid in a given solvent at a specific temperature.

Materials:

-

(R)-N-Fmoc-piperidine-2-carboxylic acid

-

Selected solvents (e.g., DMF, NMP, DMSO, Dichloromethane (DCM), Acetonitrile, Water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Calibrated micropipettes

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-N-Fmoc-piperidine-2-carboxylic acid to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 10-15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated micropipette.

-

Dilute the supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of (R)-N-Fmoc-piperidine-2-carboxylic acid.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

The calculated concentration represents the solubility of the compound in that specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for (R)-N-Fmoc-piperidine-2-carboxylic acid is not currently available in the public domain, this guide provides a framework for researchers to approach its use and characterization. By referencing data from analogous compounds and employing the detailed experimental protocol, scientists and drug development professionals can empirically determine the solubility of this compound in various solvents, facilitating its effective application in their research and development endeavors.

References

- 1. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

Conformational Analysis of Peptides with Fmoc-D-Pipecolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability and bioactivity. Among these, D-pipecolic acid, a six-membered ring homolog of proline, imparts significant conformational constraints on the peptide backbone. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS) and can also influence the conformational preferences of the adjacent amino acid. This technical guide provides a comprehensive overview of the conformational analysis of peptides containing Fmoc-D-pipecolic acid, detailing experimental protocols for their synthesis, purification, and structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Introduction

Pipecolic acid, with its six-membered piperidine ring, introduces a higher degree of conformational restriction compared to the five-membered pyrrolidine ring of proline.[1] This rigidity can be exploited to stabilize specific secondary structures, such as β-turns, and to modulate the cis-trans isomerization of the preceding peptide bond.[1][2] The D-enantiomer, in particular, can induce unique backbone geometries that are less susceptible to enzymatic degradation, a critical attribute for peptide-based therapeutics. The Fmoc group, while primarily a protecting group for SPPS, can also engage in non-covalent interactions that influence the local conformation of the peptide chain.

Understanding the three-dimensional structure of these modified peptides is paramount for rational drug design, as the conformation dictates the peptide's ability to interact with its biological target. This guide offers a detailed exploration of the methodologies employed to unravel the conformational landscape of peptides featuring Fmoc-D-pipecolic acid.

Peptide Synthesis and Purification

The synthesis of peptides containing Fmoc-D-pipecolic acid is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Fmoc-protected amino acids (including Fmoc-D-pipecolic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15-20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HOBt or OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIEA (6 equivalents) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-D-pipecolic acid, the same procedure is followed.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature. TIS acts as a scavenger to prevent side reactions.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Experimental Protocol: Peptide Purification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

Purification: Purify the peptide by reversed-phase HPLC (RP-HPLC). A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is typically used to elute the peptide from the C18 column.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Diagram of the SPPS Workflow:

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on through-bond and through-space connectivities, which are used to define the peptide's conformation.

Experimental Protocol: 2D NMR Spectroscopy

Sample Preparation:

-

Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can significantly impact the observed conformation.

NMR Experiments:

-

¹H NMR: Acquire a 1D proton spectrum to assess sample purity and to observe the chemical shifts and coupling constants of the protons.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[4] ROESY is often preferred for peptides of this size as it avoids the issue of zero-crossing NOEs.[5]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.

Data Analysis:

-

Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances to their respective atoms in the peptide sequence.

-

Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from the high-resolution 1D ¹H or 2D COSY spectrum. These values can be related to the backbone dihedral angle φ through the Karplus equation.

-

Distance Restraints: Identify and integrate the cross-peaks in the NOESY or ROESY spectrum. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the corresponding protons.

-

Structure Calculation: Use the dihedral angle and distance restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH, or Amber) to calculate an ensemble of 3D structures consistent with the NMR data.

Quantitative Conformational Data

The incorporation of D-pipecolic acid significantly influences the peptide backbone conformation. The following tables summarize typical NMR-derived conformational parameters for peptides containing pipecolic acid and related residues. Note that specific values will vary depending on the peptide sequence and solvent.

Table 1: Typical ³J(HNHα) Coupling Constants and Corresponding Dihedral Angles (φ)

| Secondary Structure | Typical ³J(HNHα) (Hz) | Approximate φ Angle (°) |

| α-helix | < 5 | -50 to -70 |

| β-sheet | > 8 | -120 to -160 |

| Turn | 5 - 8 | Variable |

Table 2: NOE Patterns Characteristic of Secondary Structures

| Secondary Structure | Key NOE Connectivities |

| α-helix | dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3) |

| β-sheet (antiparallel) | Strong dαN(i, j), weak dNN(i, j) between strands |

| Type I β-turn | dNN(i+2, i+3), dαN(i+1, i+2) |

| Type II β-turn | Strong dαN(i+1, i+2) |

Table 3: Example Torsion Angles from a Crystal Structure of a Dipeptide containing D-Ala and L-Pip (Boc-D-Ala-L-Pip-NHⁱPr) [2]

| Torsion Angle | Value (°) |

| φ (D-Ala) | 59.9 |

| ψ (D-Ala) | 131.8 |

| ω (Ala-Pip) | 177.3 |

| φ (L-Pip) | -119.5 |

| ψ (L-Pip) | 10.3 |

Note: This data is for a Boc-protected dipeptide and serves as an illustrative example of the types of conformations that can be adopted.

Conformational Analysis by X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

Experimental Protocol: Peptide Crystallization and Structure Determination

Procedure:

-

Crystallization Screening: Screen a variety of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single crystals.[6][7] Peptide purity of >95% is crucial for successful crystallization.[8]

-

Crystal Harvesting and Cryo-protection: Carefully harvest a suitable crystal and transfer it to a cryo-protectant solution to prevent ice formation during data collection.

-

X-ray Diffraction Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density and refine the model against the diffraction data to obtain the final crystal structure.[7]

Diagram of the X-ray Crystallography Workflow:

X-ray Crystallography Workflow for Peptides.

Computational Conformational Analysis

Molecular dynamics (MD) simulations and other computational methods complement experimental techniques by providing insights into the dynamic behavior of peptides in solution.[9][10]

Methodology: Molecular Dynamics (MD) Simulations

Procedure:

-

System Setup: Build an initial 3D model of the Fmoc-D-pipecolic acid-containing peptide. Place the peptide in a simulation box filled with an explicit solvent (e.g., water).

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.[11]

-

Trajectory Analysis: Analyze the simulation trajectory to identify stable conformations, calculate conformational energies, and determine the populations of different conformational states (e.g., cis and trans isomers of the amide bond).

Biological Activity and Signaling Pathways

While the primary focus of this guide is on conformational analysis, understanding the potential biological implications is crucial for drug development. D-pipecolic acid and its derivatives have been shown to exhibit biological activity, including acting as enzyme inhibitors.[12][13] For instance, derivatives of pipecolic acid have been investigated as inhibitors of viral proteases, such as the NS2B/NS3 protease of Dengue and Zika viruses.[13]

In plants, pipecolic acid is a key signaling molecule involved in systemic acquired resistance (SAR), a broad-spectrum immune response.[14] This pathway involves the interplay of salicylic acid and N-hydroxy pipecolic acid to activate defense genes. While this is a plant-based pathway, it highlights the potential for pipecolic acid derivatives to modulate biological signaling cascades.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical scenario where a peptide containing Fmoc-D-pipecolic acid acts as an allosteric inhibitor of a viral protease, a mechanism that has been explored for pipecolic acid derivatives.[13]

References

- 1. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 9. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Role of (R)-N-Fmoc-piperidine-2-carboxylic Acid as a Constrained Amino Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the conformational control of peptide backbones is a paramount objective. Unconstrained peptides often suffer from metabolic instability and poor receptor selectivity due to their inherent flexibility. The incorporation of constrained amino acids is a powerful strategy to overcome these limitations. (R)-N-Fmoc-piperidine-2-carboxylic acid, a cyclic amino acid analog, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing conformational rigidity. This technical guide provides a comprehensive overview of its role, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-D-pipecolic acid, is a derivative of piperidine-2-carboxylic acid with the amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] The six-membered ring of the piperidine structure significantly restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, thereby inducing a more defined secondary structure. This conformational constraint can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity of the resulting peptidomimetics.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-N-Fmoc-piperidine-2-carboxylic acid is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 154-158 °C | [1] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | |

| CAS Number | 101555-63-9 | [1] |

| Storage | 2-8 °C | [1] |

Conformational Effects on Peptides

The incorporation of (R)-N-Fmoc-piperidine-2-carboxylic acid into a peptide sequence has profound effects on its three-dimensional structure. The rigid piperidine ring restricts the rotation around the N-Cα and Cα-C bonds, influencing the local and global conformation of the peptide.

One of the most significant conformational consequences is the influence on the cis-trans isomerization of the peptide bond preceding the piperidine residue. Similar to proline, the cyclic nature of pipecolic acid can stabilize the cis-conformation of the Xaa-Pip bond, where Xaa is the preceding amino acid.[3] This can lead to the formation of specific turn structures, which are often crucial for receptor recognition and binding.[2]

Impact on Biological Activity: A Case Study of RGD Peptidomimetics

The Arg-Gly-Asp (RGD) sequence is a well-known motif that mediates cell adhesion through its interaction with integrin receptors.[4] The development of RGD peptidomimetics as anti-cancer and anti-angiogenic agents is an active area of research.[5][6] The conformational rigidity of these peptides is critical for their affinity and selectivity towards different integrin subtypes.

A study on cyclic RGD peptidomimetics incorporating a related constrained amino acid, 5-amino-cyclopropane pipecolic acid (CPA), demonstrated the potent biological activity that can be achieved through conformational constraint. The following table summarizes the inhibitory activity (IC₅₀) of a CPA-containing RGD peptidomimetic against αvβ3 and α5β1 integrins.[7][8]

| Compound | Target Integrin | Cell Line | IC₅₀ (nM) | Reference |

| c(RGD-5-amino-CPA) | αvβ3 | M21 human melanoma | 2.4 | [7][8] |

| c(RGD-5-amino-CPA) | α5β1 | K562 human erythroleukemia | Nanomolar | [7] |

These low nanomolar IC₅₀ values highlight the potential of using piperidine-based constrained amino acids to develop highly potent and selective integrin antagonists.[7][8] The constrained conformation of the RGD motif is thought to mimic the bioactive conformation required for high-affinity binding to the integrin receptor.

Experimental Protocols

The successful incorporation of (R)-N-Fmoc-piperidine-2-carboxylic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) requires careful optimization of coupling and deprotection steps.

General SPPS Workflow

The following diagram illustrates a typical Fmoc-SPPS cycle.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporation of (R)-N-Fmoc-piperidine-2-carboxylic acid

Materials:

-

(R)-N-Fmoc-piperidine-2-carboxylic acid

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)[9][10]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[11]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[12]

-

Fmoc Deprotection (of the preceding amino acid):

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[11]

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of (R)-N-Fmoc-piperidine-2-carboxylic acid:

-

Due to the potential steric hindrance of the piperidine ring, a potent coupling reagent is recommended. HATU is often a good choice for hindered amino acids.[10]

-

In a separate vial, dissolve (R)-N-Fmoc-piperidine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[13]

-

After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathway Modulation

As demonstrated with RGD peptidomimetics, peptides containing constrained amino acids can modulate specific signaling pathways with high potency. RGD peptides primarily exert their effects by binding to integrin receptors, which triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.[1][5]

The following diagram illustrates a simplified integrin signaling pathway initiated by the binding of an RGD-containing peptide.

Caption: Simplified Integrin signaling pathway activated by an RGD peptide.

Conclusion

(R)-N-Fmoc-piperidine-2-carboxylic acid is a valuable tool for medicinal chemists and peptide scientists seeking to introduce conformational constraints into peptide structures. Its incorporation can lead to peptidomimetics with enhanced biological activity, improved metabolic stability, and increased receptor selectivity. The successful synthesis of peptides containing this constrained amino acid relies on the use of optimized coupling and deprotection protocols in Fmoc-SPPS. As demonstrated by the example of RGD peptidomimetics, the conformational rigidity imparted by such building blocks can be leveraged to design highly potent modulators of important biological pathways, paving the way for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 5. intjmorphol.com [intjmorphol.com]

- 6. cellgs.com [cellgs.com]

- 7. Cyclic RGD peptidomimetics containing 4- and 5-amino-cyclopropane pipecolic acid (CPA) templates as dual αVβ3 and α5β1 integrin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bachem.com [bachem.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(9-Fluorenylmethoxycarbonyl)-D-pipecolic acid (Fmoc-D-pipecolic acid), a valuable building block in peptide synthesis, particularly for the incorporation of non-proteinogenic amino acids into peptide chains.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is an essential tool in modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and easy removal with a mild base, which allows for a selective deprotection strategy.[2][3][4]

Physicochemical Properties

Fmoc-D-pipecolic acid is a white to light yellow crystalline powder.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | [1][6][7] |

| Molecular Weight | 351.40 g/mol | [1][7][8][9] |

| Melting Point | 150-151 °C | [1] |

| 149-153 °C | [8] | |

| 154-158 °C | [9] | |

| Boiling Point | 561.6 °C at 760 mmHg | [1] |

| Density | 1.293 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1][8][9] |

Synthesis of Fmoc-D-pipecolic Acid

The synthesis of Fmoc-D-pipecolic acid is typically achieved through the reaction of D-pipecolic acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][5]

Experimental Protocol:

A detailed procedure for the synthesis of the (S)-enantiomer has been described and can be adapted for the (R)-enantiomer (D-pipecolic acid) as follows:

-

Dissolution of D-pipecolic acid: Dissolve D-pipecolic acid (1 equivalent) in a 10% aqueous sodium carbonate solution in a round-bottomed flask and stir at room temperature for 5 minutes.[5]

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (0.9 equivalents) in dioxane.[5] Add this solution to the D-pipecolic acid mixture.

-

Reaction: Allow the reaction mixture to stir overnight at room temperature.[5]

-

Work-up:

-

Purification:

-

Final Product: Collect the resulting fluffy white solid by filtration, wash with hexane, and dry to yield Fmoc-D-pipecolic acid.[5] A similar synthesis for the (S)-enantiomer reported a yield of 83%.[5]

Synthesis Workflow Diagram:

Caption: Chemical synthesis workflow for Fmoc-D-pipecolic acid.

Characterization Data

The identity and purity of the synthesized Fmoc-D-pipecolic acid must be confirmed through various analytical techniques.[2] The following table summarizes the expected characterization data based on the analysis of the corresponding (S)-enantiomer.[5]

| Technique | Data |

| TLC | Rf = 0.60 (hexane:EtOAc:TFA = 1:1:0.2) |

| HPLC | Retention time = 24.6-24.8 min (gradient A) |

| ¹H NMR (300 MHz, CDCl₃) | δ = 1.28-1.53 (m, 2H), 1.69-1.82 (m, 3H), 2.19-2.37 (m, 1H), 3.15 (t, 1H, J = 13.2 Hz), 4.05-4.33 (m, 2H), 4.37-4.49 (m, 2H), 4.76-5.05 (m, 1H), 7.28-7.41 (m, 4H), 7.55-7.62 (m, 2H), 7.77 (s, 2H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 20.72, 24.70, 26.55, 41.94, 47.25, 54.19, 67.86, 119.97, 125.08, 127.07, 127.68, 141.33, 143.89, 156.65, 177.36 |

| Mass Spectrometry (ESI) | m/z: 352.66 [M+H]⁺, calculated: 352.40 [M+H]⁺ |

Characterization Workflow Diagram:

Caption: Experimental workflow for the characterization of Fmoc-D-pipecolic acid.

Applications in Research and Drug Development

Fmoc-D-pipecolic acid is a crucial reagent in the synthesis of peptides and peptidomimetics.[1] Its incorporation can introduce conformational constraints into a peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability. It has been used in the preparation of cyclic tetrapeptide derivatives that act as histone deacetylase inhibitors and antitumor agents.[5] Furthermore, it is utilized in combinatorial chemistry for creating libraries of compounds for high-throughput screening and as an analyte in analytical chemistry for the separation of enantiomers.[1]

Conclusion

This technical guide provides essential information for the synthesis and characterization of Fmoc-D-pipecolic acid. The detailed experimental protocol, comprehensive characterization data, and clear workflow diagrams serve as a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, facilitating the use of this important building block in their research endeavors.

References

- 1. Cas 105751-19-7,FMOC-D-PIPECOLIC ACID | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. FMOC-D-PIPECOLIC ACID | 101555-63-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. D-Fmoc-pipecolic acid | C21H21NO4 | CID 6958378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. (R)-N-Fmoc-ピペリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

The Ascendance of Pipecolic Acid Scaffolds in Peptide Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 28, 2025 – In the intricate world of peptide science and drug discovery, the quest for novel molecular architectures that impart enhanced stability, refined conformational control, and potent biological activity is relentless. Among the rising stars in this field are pipecolic acid and its derivatives. As a six-membered ring homologue of the ubiquitous proline, pipecolic acid offers a unique structural scaffold that is increasingly being exploited by researchers to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth exploration of the synthesis, incorporation, and conformational impact of pipecolic acid derivatives in peptide chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: Beyond Proline's Confines

Pipecolic acid, or piperidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules.[1][2] Its six-membered ring structure, in contrast to proline's five-membered pyrrolidine ring, introduces a greater degree of conformational flexibility and a different steric profile. This seemingly subtle difference has profound implications for the secondary structure of peptides, influencing folding, stability, and receptor binding.[2]

The incorporation of pipecolic acid and its derivatives into peptide chains has been shown to modulate the cis-trans isomerization of the preceding peptide bond, often favoring the cis conformation more than proline does.[3][4][5] This property is of significant interest in the design of peptides that mimic specific bioactive conformations. Furthermore, derivatives of pipecolic acid are integral components of numerous natural products with important pharmacological activities, including the immunosuppressants rapamycin and FK506, as well as various antifungal agents.[4]

Synthesis of Pipecolic Acid Derivatives

The chemical synthesis of pipecolic acid and its substituted analogues is a critical first step for their incorporation into peptides. A variety of synthetic strategies have been developed, often starting from chiral precursors to yield enantiomerically pure products.

Synthesis from Lysine and its Derivatives

A common biosynthetic and synthetic precursor for pipecolic acid is L-lysine.[1][6] The biosynthesis in some organisms involves a cyclodeamination reaction catalyzed by enzymes like lysine cyclodeaminase.[7][8] Chemical syntheses can also leverage lysine and its derivatives to construct the piperidine ring.

Asymmetric Synthesis of Substituted Pipecolic Acids

The development of stereoselective methods to synthesize substituted pipecolic acid derivatives has expanded the toolbox for peptide chemists. For instance, hydroxylated pipecolic acids, such as 4-hydroxypipecolic acid, can be synthesized from chiral synthons, providing handles for further functionalization or for influencing peptide conformation through hydrogen bonding.[3]

A versatile route to generate 6-arylpipecolic acids involves the use of D-2-aminoadipic acid as a chiral starting material, followed by cyclization and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of pipecolic acid derivatives into peptide chains is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is similar to that of standard amino acids, but certain considerations are necessary.

Experimental Protocol: Fmoc-Based SPPS of a Pipecolic Acid-Containing Peptide

1. Resin Selection and Preparation:

-

For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is often preferred, especially if pipecolic acid is one of the first two residues, to minimize diketopiperazine formation.[5]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes.

2. First Amino Acid Coupling (Loading):

-

If using an unloaded resin, couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., DIC/Oxyma or HBTU/DIEA).

-

After coupling, cap any unreacted sites on the resin using a capping agent like acetic anhydride.

3. Iterative Deprotection and Coupling Cycles:

- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF. The reaction is typically complete in 5-20 minutes.

- Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

- Amino Acid Activation and Coupling: Activate the carboxylic acid of the incoming Fmoc-protected pipecolic acid derivative (or other amino acid) using a coupling reagent such as HATU, HBTU, or TBTU in the presence of a base like DIEA. Allow the coupling reaction to proceed for 1-2 hours.

- Washing: Wash the resin with DMF to remove excess reagents and byproducts.

- Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The cleavage time is typically 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

5. Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.

Conformational Effects of Pipecolic Acid in Peptides

The incorporation of pipecolic acid significantly influences the local and global conformation of a peptide. This is primarily due to the steric constraints imposed by the six-membered ring and the altered propensity for cis-trans isomerization of the Xaa-Pip amide bond.

Cis-Trans Isomerization

Compared to the Xaa-Pro bond, the Xaa-Pip bond often exhibits a higher population of the cis isomer.[4][5] This can range from a modest increase to a dramatic shift in the equilibrium. For example, peptides containing 2,3-methanopipecolic acids have been reported to show a cis isomer population of 42–92%.[3] The nature of the preceding amino acid (Xaa) also plays a crucial role in determining the cis/trans ratio.

Experimental Protocol: NMR-Based Determination of Cis/Trans Isomerization

1. Sample Preparation:

-

Dissolve the purified pipecolic acid-containing peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN) at a concentration of 1-5 mM.

2. 1D ¹H NMR Spectroscopy:

-

Acquire a 1D ¹H NMR spectrum. The presence of both cis and trans isomers will often result in two distinct sets of resonances for the residues immediately adjacent to the pipecolic acid.

-

Integrate the corresponding peaks for the cis and trans conformers to determine their relative populations.

3. 2D NMR Spectroscopy (NOESY/ROESY):

-

Acquire a 2D NOESY or ROESY spectrum to confirm the assignment of the cis and trans isomers.

-

For the trans isomer, a strong NOE is typically observed between the α-proton of the preceding residue (Xaa) and the δ-protons of the pipecolic acid ring.

-

For the cis isomer, a strong NOE is observed between the α-protons of the Xaa and Pip residues.

4. Temperature-Dependent NMR:

-

Acquire a series of 1D ¹H NMR spectra at different temperatures to study the thermodynamics of the isomerization process.

Induction of Secondary Structures

Pipecolic acid and its derivatives can act as potent inducers of secondary structures, particularly β-turns.[2] For example, 2,3-methanopipecolic acids at the i+2 position of a peptide have been shown to induce the formation of a type VIa β-turn.[3] This ability to pre-organize a peptide into a specific conformation is highly valuable in the design of peptidomimetics with enhanced receptor affinity and biological activity.

Biological Applications and Quantitative Data

The unique structural properties of pipecolic acid-containing peptides have led to their application in various areas of drug discovery and chemical biology.

| Derivative/Peptide | Application | Quantitative Data | Reference |

| 2,3-Methanopipecolic Acid | Proline mimetic, β-turn inducer | cis isomer population: 42–92% | [3] |

| Cyclopropane Pipecolic Acid (in a cyclic RGD peptide) | αVβ3 integrin antagonist | Nanomolar activity in M21 human melanoma cells | [9] |

| Pipecolic acid substitution for Proline at the scissile bond of an HIV protease substrate | HIV-1 and HIV-2 protease inhibitor | IC₅₀ ≈ 1 µM | [10] |

| R-configured pipecolic acid-based derivatives | Allosteric inhibitors of DENV NS2B/NS3 protease | EC₅₀ = 5.1-5.2 µM in a DENV2 protease reporter gene assay | [11] |

Signaling Pathways and Workflows

Biosynthesis of Pipecolic Acid in Plant Immunity

Pipecolic acid has emerged as a critical signaling molecule in plant immunity, particularly in systemic acquired resistance (SAR). Its biosynthesis from lysine is a key pathway in this process.

Caption: Biosynthesis of pipecolic acid and its role in plant immunity.

Experimental Workflow for Synthesis and Analysis

The general workflow for the creation and evaluation of pipecolic acid-containing peptides follows a logical progression from chemical synthesis to biological testing.

Caption: General workflow for the synthesis and analysis of peptides containing pipecolic acid derivatives.

Conclusion and Future Outlook

Pipecolic acid and its derivatives represent a powerful tool in the arsenal of peptide chemists and drug developers. Their unique conformational properties and presence in bioactive natural products underscore their potential for creating next-generation therapeutics. As synthetic methodologies become more sophisticated and our understanding of their structural and biological roles deepens, we can expect to see an even greater proliferation of pipecolic acid-based scaffolds in the design of novel peptides with enhanced stability, target affinity, and therapeutic efficacy. The continued exploration of this fascinating class of non-proteinogenic amino acids promises to unlock new avenues for addressing challenging biological targets and developing innovative medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. 2Statistically significant dependence of the Xaa-Pro peptide bond conformation on secondary structure and amino acid sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unexpectedly fast cis/trans isomerization of Xaa-Pro peptide bonds in disulfide-constrained cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Chemistry and Significance of the Fmoc Protecting Group: An In-depth Technical Guide

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), a technique crucial for drug discovery and development. Its widespread adoption is attributed to its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive overview of Fmoc chemistry, its mechanisms, experimental protocols, and its profound significance for researchers, scientists, and professionals in drug development.

Core Principles of Fmoc Chemistry

The fundamental role of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during the stepwise assembly of a peptide chain.[1] The Fmoc group is introduced by reacting an amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1][2] Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of forming dipeptide byproducts.[1][3]

The key to the utility of the Fmoc group lies in its selective removal under mild basic conditions. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[1] This acidity facilitates a β-elimination reaction in the presence of a mild base, typically a secondary amine like piperidine, to regenerate the free amine.[1][4]

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection: The protection of an amine with Fmoc-Cl proceeds via a nucleophilic attack of the amine on the chloroformate. The reaction is typically carried out under Schotten-Baumann conditions (e.g., sodium bicarbonate in a biphasic system of dioxane and water) or anhydrous conditions (e.g., pyridine in dichloromethane).[2]

Fmoc Deprotection: The deprotection of the Fmoc group is a two-step process initiated by a base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.[4]

-

β-Elimination: This is followed by a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[4][5] The secondary amine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[4][5]

Significance in Drug Development and Peptide Synthesis

The Fmoc strategy has become the dominant choice in solid-phase peptide synthesis for several reasons, offering significant advantages in the development of peptide-based therapeutics:

-

Mild Deprotection Conditions: The use of a mild base for deprotection preserves the integrity of acid-sensitive amino acid side chains and the linkage to the solid support, which is often acid-labile.[][7] This is a major advantage over the older tert-butoxycarbonyl (Boc) strategy, which requires strong acids for deprotection.[][8]

-

Orthogonality: The Fmoc/tBu strategy is a fully orthogonal system. The base-labile Fmoc group for Nα-protection can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[8][] This orthogonality allows for selective deprotection and modification of the peptide while it is still attached to the resin.[8]

-

Automation and High-Throughput Synthesis: The mild reaction conditions and the ability to monitor the deprotection step in real-time via UV spectroscopy of the released dibenzofulvene-piperidine adduct make Fmoc chemistry highly amenable to automated peptide synthesis.[][10] This has significantly accelerated the pace of peptide drug discovery.

-

Reduced Side Reactions: The milder conditions of Fmoc chemistry generally lead to fewer side reactions compared to the harsh acidic conditions of the Boc strategy, resulting in higher purity of the final peptide product.[]

-

Versatility: Fmoc chemistry is compatible with a wide range of solvents and coupling reagents, making it a versatile tool for the synthesis of complex and modified peptides, including those with post-translational modifications like phosphorylation and glycosylation.[11][12]

Quantitative Data on Fmoc Chemistry

The efficiency of Fmoc deprotection and the overall success of peptide synthesis are influenced by several factors, including the choice of base, solvent, and reaction time.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Fmoc Protection Yield | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | >95% | A common and efficient method for Fmoc protection of amino acids.[1] |

| Deprotection Reagent | 20% Piperidine in DMF | >99% in < 10 mins | The most widely used and effective condition for rapid and complete Fmoc removal.[13] |

| 5% Piperidine in DMF | >99% in ~3 mins | Sufficient for complete deprotection in many cases.[14][15] | |

| 2% DBU / 2% Piperidine in DMF | Rapid Deprotection | DBU can accelerate the reaction but may increase the risk of side reactions. | |

| Deprotection Time | 2 x 10 minutes | Standard Protocol | A two-step deprotection is often employed to ensure complete removal. |

| Monitoring Wavelength | ~301 nm | Real-time monitoring | The dibenzofulvene-piperidine adduct has a strong UV absorbance, allowing for reaction monitoring.[] |

Experimental Protocols